molecular formula C14H23N3 B5291320 N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine

N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine

Cat. No. B5291320
M. Wt: 233.35 g/mol
InChI Key: PSMCVJQZJCLSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine, also known as MPPE, is a chemical compound that belongs to the class of psychoactive substances. The compound is synthesized through a series of chemical reactions and has been found to have a range of potential applications in scientific research. In

Mechanism of Action

N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine acts as a selective dopamine D3 receptor antagonist. This means that it blocks the activity of dopamine at the D3 receptor, which is involved in the regulation of reward and motivation. By blocking the activity of dopamine at this receptor, N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine reduces the reinforcing effects of drugs of abuse and may have potential as a treatment for addiction.
Biochemical and Physiological Effects:
N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has been found to have a range of biochemical and physiological effects. In animal studies, N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has been found to reduce the reinforcing effects of drugs of abuse, including cocaine and methamphetamine. N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has also been found to reduce the locomotor activity of animals, indicating a potential sedative effect. In addition, N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has been found to reduce the release of dopamine in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine in lab experiments is that it has a high degree of selectivity for the dopamine D3 receptor. This means that it is less likely to have off-target effects, which can be a problem with other compounds that target dopamine receptors. However, one limitation of using N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine is that it has relatively low potency, which means that high concentrations of the compound may be needed to achieve the desired effect.

Future Directions

There are several future directions for research on N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine. One area of research is in the development of more potent compounds that target the dopamine D3 receptor. Another area of research is in the development of compounds that target other neurotransmitter systems, such as the glutamate system, which may have implications for the treatment of psychiatric disorders such as depression and anxiety. Finally, there is a need for further research on the safety and efficacy of N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine in humans, which will be important for the development of new treatments for addiction and other neurological disorders.
In conclusion, N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. The compound acts as a selective dopamine D3 receptor antagonist and has been found to have a range of biochemical and physiological effects. While there are advantages and limitations to using N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine in lab experiments, there are several future directions for research that may lead to the development of new treatments for addiction and other neurological disorders.

Synthesis Methods

The synthesis of N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine involves a series of chemical reactions. The first step involves the reaction between pyridine-4-carboxylic acid and piperidine to form 1-piperidin-4-ylpyridine-4-carboxylic acid. The next step involves the reaction of this compound with N-methyl-4-bromobenzylamine to form N-methyl-N-(4-bromobenzyl)-1-piperidin-4-ylpyridine-4-carboxamide. The final step involves the reduction of this compound using sodium borohydride to form N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine.

Scientific Research Applications

N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has been found to have a range of potential applications in scientific research. One area of research where N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has been studied is in the field of neuroscience. N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has been found to have an effect on the release of dopamine in the brain, which has implications for the treatment of neurological disorders such as Parkinson's disease. N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has also been studied as a potential treatment for addiction, as it has been found to reduce the reinforcing effects of drugs of abuse.

properties

IUPAC Name

N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-12(14-5-9-16-10-6-14)17(2)11-13-3-7-15-8-4-13/h5-6,9-10,12-13,15H,3-4,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMCVJQZJCLSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)N(C)CC2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.